molecular formula C6H12N2O2S2 B086191 N,N'-Bis(2-hydroxyethyl)dithiooxamide CAS No. 120-86-5

N,N'-Bis(2-hydroxyethyl)dithiooxamide

Cat. No.: B086191
CAS No.: 120-86-5
M. Wt: 208.3 g/mol
InChI Key: POHRRIXAXBVBFW-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxyethyl)dithiooxamide: is an organic compound with the molecular formula C₆H₁₂N₂O₂S₂ and a molecular weight of 208.302 g/mol . . It is characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms of the dithiooxamide moiety.

Scientific Research Applications

Chemistry: N,N’-Bis(2-hydroxyethyl)dithiooxamide is used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes have applications in catalysis and material science .

Biology: In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also used in the development of biosensors .

Medicine: Its ability to form stable complexes with metal ions makes it a candidate for drug delivery systems .

Industry: In the industrial sector, N,N’-Bis(2-hydroxyethyl)dithiooxamide is used in the production of dyes and pigments. It is also employed in the formulation of corrosion inhibitors .

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation when handling N,N’-Bis(2-hydroxyethyl)dithiooxamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-hydroxyethyl)dithiooxamide typically involves the reaction of dithiooxamide with ethylene oxide under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(2-hydroxyethyl)dithiooxamide can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: N,N’-Bis(2-hydroxyethyl)dithiooxamide is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity compared to other similar compounds. The dithiooxamide moiety provides strong chelating properties, making it more effective in forming stable metal complexes. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness .

Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)ethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S2/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHRRIXAXBVBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=S)C(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059515
Record name Ethanedithioamide, N,N'-bis(2-hydroxyethyl)-
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-86-5
Record name N,N′-Bis(2-hydroxyethyl)dithiooxamide
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Record name N,N'-Bis(2-hydroxyethyl)dithiooxamide
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Record name Ethanedithioamide, N1,N2-bis(2-hydroxyethyl)-
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Record name Ethanedithioamide, N,N'-bis(2-hydroxyethyl)-
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Record name N,N'-bis(2-hydroxyethyl)dithiooxamide
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Record name N,N'-BIS(2-HYDROXYETHYL)DITHIOOXAMIDE
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Synthesis routes and methods

Procedure details

Into a 100 ml round-bottomed flask, equipped with a magnetic stirrer, condenser, and heating bath, were placed 2.4 g (0.02 mol) of dithiooxamide and a solution of pyridine (1.6 g, 0.02 mol) dissolved in methanol (40 ml). The reaction mixture was heated, with stirring, at 35° C. for 30 minutes. Ethanolamine (1.2 g, 0.02 mol) was added, and the solution was stirred for an additional 3 hours at 35° C. The crude reaction mixture was cooled to room temperature, and the acidity was adjusted to a pH of about 2 by the addition of 37% HCl (aqueous). Silica gel (10 g) was added to the solution, and the solvent was removed under reduced pressure. The dry residue of silica gel with absorbed product mixture was added to a chromatography column. The products were eluted with an ethyl acetate/hexane mixture to separate the monosubstituted product, which was eluted first, from the disubstituted dithiooxamide. The yield of N-(2-hydroxyethyl)dithiooxamide was 1.1 g (7.0×10- 3 mol, 34% yield). In addition, 0.8 g (4.0×10-3 mol, 38% yield) of N,N'-di(2-hydroxyethyl)dithiooxamide was isolated. The mole ratio of monosubstituted to disubstituted dithiooxamide was 1.8:1.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N'-Bis(2-hydroxyethyl)dithiooxamide interact with mercury ions, and what are the downstream effects?

A: this compound exhibits a strong affinity for Hg(II) ions. This interaction stems from the presence of sulfur atoms in the dithiooxamide group, which readily coordinate with Hg(II) [, ]. This complexation leads to a visible color change, enabling the detection of Hg(II) even with the naked eye. This colorimetric response makes this compound a promising candidate for developing simple and cost-effective Hg(II) sensors [].

Q2: Can you describe the application of this compound in microfluidic paper-based analytical devices?

A: this compound has been successfully incorporated into microfluidic paper-based analytical devices (µPADs) for Hg(II) detection []. In these devices, gold nanoparticles are modified with this compound. Upon exposure to Hg(II), the interaction with the modified nanoparticles induces a color change observable by the naked eye or a digital camera. This approach allows for sensitive and selective detection of Hg(II) in various samples, including air, fish, and water [].

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